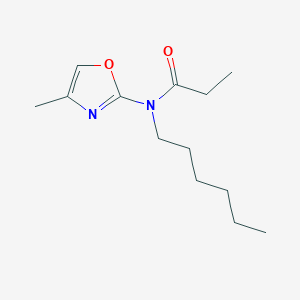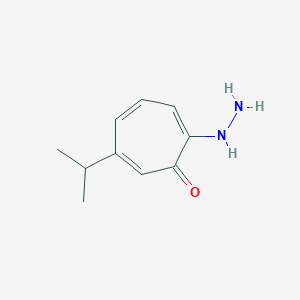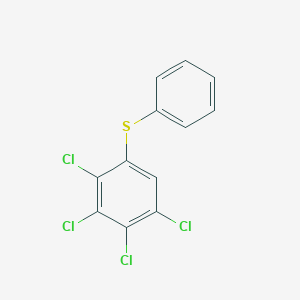
1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene is an organic compound with the molecular formula C₁₂H₆Cl₄S It is a derivative of benzene, where four chlorine atoms and one phenylsulfanyl group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 5-(phenylsulfanyl)benzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or modify the phenylsulfanyl group.
Substitution: Chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified phenylsulfanyl groups.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can engage in various binding interactions, while the chlorine atoms may influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrachlorobenzene: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
1,2,4,5-Tetrachlorobenzene: Different substitution pattern on the benzene ring, leading to distinct chemical properties.
1,2,3,5-Tetrachlorobenzene: Another isomer with a unique substitution pattern.
Uniqueness
1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene is unique due to the presence of both chlorine atoms and a phenylsulfanyl group on the benzene ring
Propriétés
Numéro CAS |
55741-09-8 |
|---|---|
Formule moléculaire |
C12H6Cl4S |
Poids moléculaire |
324.0 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H6Cl4S/c13-8-6-9(11(15)12(16)10(8)14)17-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
AHCGIRARGJAIPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
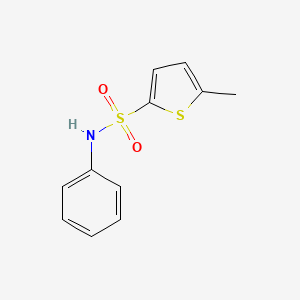

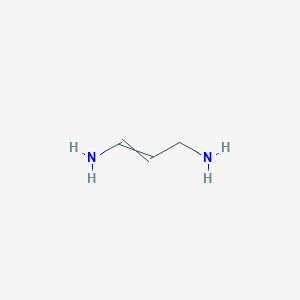
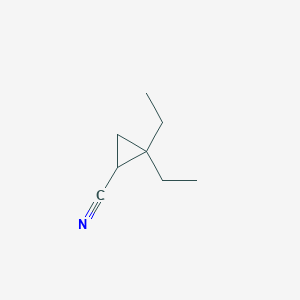
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)

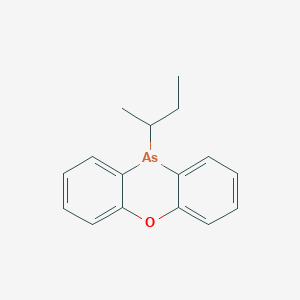
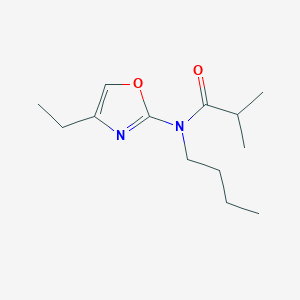
![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
